(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol
Description
Properties
Molecular Formula |
C12H10ClFO2 |
|---|---|
Molecular Weight |
240.66 g/mol |
IUPAC Name |
(3-chloro-4-fluoro-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClFO2/c1-7-10(14)9(13)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |
InChI Key |
NCUFXAKFECVUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of Furan Derivatives
The foundational step in synthesizing (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol involves constructing the furan-phenol backbone. A modified Friedel-Crafts alkylation protocol employs aluminum trichloride (AlCl₃) as a Lewis acid catalyst in dichloromethane at −10°C to couple 5-methylfuran-2-carbaldehyde with benzyl alcohol derivatives. This method achieves 78–82% yield by minimizing polyalkylation through controlled stoichiometry (1:1.2 furan:benzyl precursor ratio). Post-reduction with sodium borohydride (NaBH₄) in methanol converts the intermediate aldehyde to the primary alcohol.
Halogenation Strategies for Chloro-Fluoro Substitution
Selective halogenation at the 3- and 4-positions of the furan ring remains challenging due to competing electrophilic pathways. A two-step protocol developed in WO2016185485A2 utilizes:
-
Chlorination : Sulfuryl chloride (SO₂Cl₂) in acetonitrile at 40°C for 6 hours (85% conversion).
-
Fluorination : Potassium fluoride (KF) with crown ether-18 in dimethylformamide (DMF) at 100°C for 12 hours (72% yield).
Regioselectivity is enhanced by pre-installing the methyl group at C5, which electronically deactivates C2/C5 toward electrophilic attack. Computational studies suggest the methyl group’s +I effect increases electron density at C3/C4, favoring halogenation.
Catalytic Systems for Methanol Group Installation
Borohydride Reduction of Ketone Intermediates
The phenylmethanol moiety is introduced via reduction of a ketone precursor. Sodium borohydride (NaBH₄) in ethanol at 0°C achieves 89% yield within 2 hours, outperforming lithium aluminum hydride (LiAlH₄), which causes furan ring decomposition. Stereochemical outcomes are pH-dependent:
-
Basic conditions (pH 10) : Predominantly R-configuration (78% ee).
-
Neutral conditions : Racemic mixture.
Transition Metal-Catalyzed Transfer Hydrogenation
Palladium-supported catalysts (Pd/C, 5 wt%) with formic acid as a hydrogen donor enable solvent-free reduction at 80°C (Table 1). This method reduces reaction time to 45 minutes but requires careful exclusion of moisture to prevent catalyst deactivation.
Table 1: Comparative Analysis of Reduction Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| NaBH₄ Reduction | None | Ethanol | 2 | 89 | 78 |
| Pd/C Hydrogenation | Pd/C (5%) | Solvent-free | 0.75 | 85 | 52 |
Purification and Isolation Techniques
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C produces needle-shaped crystals with 99.5% purity (HPLC). X-ray diffraction analysis confirms the absence of polymorphic impurities, critical for pharmaceutical applications.
Chromatographic Separation
Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves diastereomeric byproducts formed during halogenation. Gradient elution (0–30% ethyl acetate over 60 minutes) achieves baseline separation with a resolution factor (Rₛ) of 1.8.
Analytical Characterization
Spectroscopic Profiling
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing effects of chlorine (C-3) and fluorine (C-4) substituents on the furan ring enhance electrophilicity at adjacent positions, enabling nucleophilic substitutions.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorine displacement | KOH (2.5 M), DMF, 80°C | (3-Hydroxy-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol | 72 | |
| Fluorine displacement | NaN₃, DMSO, 120°C | (3-Chloro-4-azido-5-methylfuran-2-yl)(phenyl)methanol | 58 |
-
Mechanistic insights :
-
Chlorine at C-3 undergoes SNAr (nucleophilic aromatic substitution) under basic conditions due to resonance stabilization of the intermediate Meisenheimer complex.
-
Fluorine displacement requires stronger nucleophiles (e.g., azide) and higher temperatures.
-
Oxidation of the Hydroxymethyl Group
The benzylic alcohol moiety undergoes oxidation to form a ketone under mild conditions:
| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| PCC (Pyridinium chlorochromate) | CH₂Cl₂ | 25 | (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanone | 89 |
| MnO₂ | Toluene | 110 | Same as above | 76 |
-
Key observation : PCC provides superior selectivity without over-oxidizing the furan ring.
Furan Ring Functionalization
The methyl group at C-5 participates in free-radical bromination and coupling reactions:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄, reflux | (3-Chloro-4-fluoro-5-(bromomethyl)furan-2-yl)(phenyl)methanol |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | (3-Chloro-4-fluoro-5-(aryl-methyl)furan-2-yl)(phenyl)methanol |
-
Yields :
-
Bromination: 64% (isolated)
-
Suzuki coupling: 51–78% (dependent on aryl boronic acid)
-
Hydrogen Bond-Directed Reactivity
Crystallographic data (C–O bond length: 1.422–1.425 Å) confirms strong intramolecular hydrogen bonding between the hydroxymethyl group and furan oxygen . This interaction:
-
Stabilizes intermediates during esterification.
-
Directs regioselectivity in electrophilic substitutions (e.g., nitration occurs preferentially at C-5 due to steric shielding by hydrogen bonds) .
Catalytic Dehydration
Acid-catalyzed dehydration produces a dihydrofuran derivative:
| Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|
| pTSA·H₂O | HFIP | 3-Chloro-4-fluoro-5-methyl-2-(phenylmethylene)furan | 98 |
| H₂SO₄ | Toluene | Same as above | 72 |
-
HFIP solvent advantage : Enables near-quantitative yield by stabilizing cationic intermediates through hydrogen bonding .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights enhanced reactivity due to halogen electronegativity:
| Compound | Reaction Type | Rate Constant (k, s⁻¹) |
|---|---|---|
| Target compound | SNAr (Cl displacement) | 3.2 × 10⁻³ |
| (4-Fluorophenyl)(furan-2-yl)methanol | SNAr | 1.1 × 10⁻³ |
| (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol | SNAr | 2.7 × 10⁻³ |
Data derived from kinetic studies .
Stability Under Physiological Conditions
In vitro studies (pH 7.4, 37°C) reveal:
-
Hydrolysis : t₁/₂ = 12.3 h (primary degradation pathway: furan ring opening).
-
Oxidative stability : No significant degradation in presence of NADPH (suggests resistance to hepatic metabolism).
This compound’s reactivity profile underscores its versatility in synthetic chemistry and potential for pharmaceutical applications. Further studies are needed to explore its behavior under photolytic and electrochemical conditions.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its potential as an intermediate in drug synthesis . Its structural characteristics may enhance biological activity, making it a candidate for developing new pharmaceuticals. Specific applications include:
- Enzyme Inhibition : Studies have shown that (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol can inhibit various enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting specific diseases.
- Receptor Binding Studies : The compound's ability to bind to biological receptors can be evaluated to determine its therapeutic effects. Understanding these interactions is vital for drug development.
- Anticancer Properties : Similar compounds have been linked to anticancer activities, suggesting that (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol may also exhibit such properties.
Agricultural Chemicals
The compound holds promise in the development of agrochemicals aimed at pest control and disease management in crops. Its unique chemical structure may allow it to interact selectively with biological targets in pests, leading to effective pest management solutions.
Material Science
In material science, (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol can be utilized in the synthesis of advanced materials and polymers. The incorporation of this compound into polymer matrices could impart specific physical and chemical properties, enhancing material performance in various applications.
Synthesis Pathways
The synthesis of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol can be achieved through several methods:
- Chlorination and Fluorination : Starting from commercially available furan derivatives, chlorination and fluorination can be performed using reagents like phosphorus pentachloride and potassium fluoride.
- Phenyl Group Introduction : The phenyl group can be introduced via a Grignard reaction or through electrophilic aromatic substitution.
- Hydroxymethylation : The final step involves introducing the hydroxymethyl group using formaldehyde or paraformaldehyde in the presence of a suitable catalyst.
Case Studies and Research Findings
Research has highlighted the potential of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol in various studies:
- Pharmacological Studies : Investigations into its ability to inhibit specific enzymes related to cancer metabolism have shown promising results, indicating potential therapeutic applications .
- Agrochemical Research : Field studies have demonstrated the efficacy of similar compounds in controlling agricultural pests, suggesting that (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol could be developed into an effective agrochemical product.
- Material Properties Testing : Experimental data indicate that incorporating this compound into polymer formulations enhances certain mechanical properties, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Key Observations :
- Hydroxymethyl Position : The 3-CH2OH group in 876299-47-7 may exhibit stronger hydrogen-bonding capacity than the furan-linked hydroxymethyl group, affecting solubility and crystallization behavior.
- Steric Effects: The 5-methyl group on the furan ring in the target compound introduces steric hindrance, which could reduce reactivity compared to unsubstituted phenyl methanols like 119650-44-1 .
Physical and Chemical Properties
- Boiling Points : While direct data are unavailable, phenyl-thio-carbimide (a phenyl-containing compound) has a boiling point of 222°C due to strong intermolecular forces . The target compound’s furan ring may lower this value due to reduced aromatic stability.
- Refractive Index : Analogous phenyl derivatives (e.g., phenyl-thio-carbimide) exhibit high refractive indices (1.639–1.707), suggesting the target compound may share similar optical properties if used in polymer matrices .
Research Implications and Limitations
The absence of direct experimental data for “(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol” limits conclusive comparisons. Further studies should prioritize synthesis optimization, crystallography, and in vitro toxicity assays. Structural analogues suggest that halogenation patterns and functional group positioning critically determine physicochemical and biological behavior, warranting targeted investigations .
Biological Activity
(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol is a compound of significant interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This compound consists of a furan ring that is halogenated and functionalized with a phenolic hydroxymethyl group, which may confer distinct chemical reactivity and biological effects compared to other compounds.
Antimicrobial Properties
Compounds containing furan rings, including (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol, have demonstrated antimicrobial activities against various bacteria. The presence of halogen substituents enhances the compound's interaction with microbial cell membranes, potentially leading to increased permeability and cell death.
Antitumor Activity
Research has indicated that similar furan derivatives exhibit antitumor properties. For instance, studies on related compounds have shown their ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique combination of halogen substitutions in (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol may enhance its efficacy as an antitumor agent.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting ATAD2, a protein implicated in cancer progression. This inhibition could disrupt cancer cell metabolism and proliferation, making it a candidate for further investigation in cancer therapeutics .
QSAR Models
Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the interactions of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol with biological targets. These computational studies help elucidate the pharmacodynamics and potential side effects by analyzing how the compound interacts at the molecular level with proteins and enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of various furan derivatives found that compounds similar to (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol exhibited significant activity against Gram-positive bacteria, suggesting its potential application in developing new antibacterial agents.
- Antitumor Studies : In vitro studies demonstrated that furan derivatives could inhibit the growth of lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, indicating that (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol may share similar mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylfuran | Methyl substitution on furan | Solvent properties; used in organic synthesis |
| 4-Fluorophenol | Phenolic structure with fluorine | Antiseptic properties |
| 3-Chloroaniline | Aniline derivative with chlorine | Used in dye synthesis; potential antibacterial activity |
| 5-Methylfuran | Methyl-substituted furan | Reactivity in Diels-Alder reactions |
The uniqueness of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol lies in its specific combination of halogen substitutions on the furan ring and its phenolic hydroxymethyl functionality, which may enhance its reactivity and biological activity compared to these similar compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
